molecular formula C15H15NO3 B2419520 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 928708-25-2

2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B2419520
CAS No.: 928708-25-2
M. Wt: 257.289
InChI Key: YQTMWRNKKFTTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound that features a pyrrole ring substituted with a formyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetic acid group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Acid catalysts like sulfuric acid or hydrochloric acid for esterification reactions.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxyl group.

    Substitution: Formation of esters or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmacophore in drug design. The pyrrole ring is a common motif in many biologically active molecules, and the presence of the formyl and acetic acid groups could enhance its binding affinity and specificity for certain biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and acetic acid moiety could play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid:

    [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which could affect its chemical properties and reactivity.

Uniqueness

The presence of both the formyl group and the acetic acid moiety in 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid makes it unique compared to similar compounds

Properties

IUPAC Name

2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(4-6-14)8-15(18)19/h3-7,9H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTMWRNKKFTTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)CC(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928708-25-2
Record name 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.